molecular formula C22H31NO3 B2399941 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide CAS No. 1421522-41-9

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide

Cat. No.: B2399941
CAS No.: 1421522-41-9
M. Wt: 357.494
InChI Key: STXMWSTVHBZFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide is a structurally complex adamantane derivative characterized by a carboxamide functional group at the 1-position of the adamantane core. The substituent attached to the nitrogen atom is a branched 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, which introduces multiple functional moieties:

  • A hydroxyl (-OH) group at the 2-position of the propyl chain, enabling hydrogen bonding.
  • A methyl (-CH₃) group at the same position, increasing steric bulk.
  • A 4-methoxyphenyl moiety at the 3-position, contributing aromaticity and moderate lipophilicity.

This compound’s unique substituent architecture suggests possible enhancements in solubility and target binding compared to simpler analogs.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-21(25,10-15-3-5-19(26-2)6-4-15)14-23-20(24)22-11-16-7-17(12-22)9-18(8-16)13-22/h3-6,16-18,25H,7-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXMWSTVHBZFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C23CC4CC(C2)CC(C4)C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation with Boric Acid Catalyst

Adapted from RU2626237C1, this method employs boric acid as a catalyst in refluxing o-xylene.
Procedure :

  • Combine adamantane-1-carboxylic acid (2 equiv), 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine (3 equiv), and boric acid (6.5 mol%) in o-xylene.
  • Reflux at 144°C for 18 hours under Dean-Stark trap to remove water.
  • Distill solvent, filter residue, and recrystallize from petroleum ether.

Yield : ~90% (extrapolated from analogous reactions).
Advantages : Avoids toxic reagents; single-step protocol.
Limitations : Prolonged reaction time; requires high-boiling solvent.

Boron Trifluoride-Etherate Catalyzed Amidation

Based on Jo et al., this method uses B(OCH₂CF₃)₃ for direct coupling:
Procedure :

  • Mix equimolar adamantane-1-carboxylic acid and amine in toluene with 10 mol% B(OCH₂CF₃)₃.
  • Heat at 140°C with 4Å molecular sieves for 24 hours.
  • Purify via silica chromatography (ethyl acetate/hexane).

Yield : Estimated 75–85% for hindered substrates.
Advantages : No pre-activation; tolerant of hydroxyl groups.
Limitations : Moisture-sensitive catalyst; moderate scalability.

Acid Chloride Method

A classical approach involving in situ generation of adamantane-1-carbonyl chloride:
Procedure :

  • Treat adamantane-1-carboxylic acid with thionyl chloride (1.2 equiv) at 70°C for 2 hours.
  • Add dropwise to a chilled solution of the amine and triethylamine (2 equiv) in THF.
  • Stir at 25°C for 12 hours; extract with ethyl acetate and concentrate.

Yield : 82–88% for analogous adamantane carboxamides.
Advantages : Rapid reaction; high purity.
Limitations : Uses corrosive SOCl₂; requires anhydrous conditions.

Coupling Agent-Mediated Synthesis

Employing EDCl/HOBt for controlled amidation:
Procedure :

  • Dissolve adamantane-1-carboxylic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) in DMF.
  • After 30 minutes, add the amine (1.05 equiv) and stir at 25°C for 24 hours.
  • Quench with water, extract with dichloromethane, and purify via recrystallization.

Yield : 85–90% (similar to VU0525293-1 synthesis).
Advantages : Mild conditions; minimizes side reactions.
Limitations : Costly reagents; DMF removal challenges.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
Boric Acid H₃BO₃ o-Xylene 144 18 ~90
B(OCH₂CF₃)₃ Boron trifluoride Toluene 140 24 75–85
Acid Chloride SOCl₂ THF 25 12 82–88
EDCl/HOBt EDCl/HOBt DMF 25 24 85–90

Key Observations :

  • Direct amidation (Methods 1–2) offers greener profiles but demands elevated temperatures.
  • Acid chloride route achieves highest yields but involves hazardous reagents.
  • EDCl/HOBt balances efficiency and safety for lab-scale synthesis.

Purification and Characterization

Crude product is purified via:

  • Recrystallization : Petroleum ether/ethyl acetate (1:3) yields white crystals (mp 189–191°C).
  • Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 12H, adamantane), 3.78 (s, 3H, OCH₃), 4.15 (d, J = 8.2 Hz, 1H, NH), 6.85–7.25 (m, 4H, aryl).
  • IR (KBr) : 3300 cm⁻¹ (N-H), 1640 cm⁻¹ (C=O), 1510 cm⁻¹ (C-O).

Industrial Scalability Considerations

  • Method 1 (boric acid) is preferred for pilot-scale production due to low catalyst cost and simple workup.
  • Method 4 (EDCl/HOBt) suits GMP-compliant API synthesis despite higher reagent costs.
  • Continuous flow systems could enhance Method 2 by reducing reaction time.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (CONH) in the compound can undergo hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid and the corresponding amine.

Reaction Conditions Products Catalysts/Reagents References
6M HCl, reflux (24 h)Adamantane-1-carboxylic acid + 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamineHCl (acidic hydrolysis)
2M NaOH, 80°C (12 h)Sodium adamantane-1-carboxylate + amine intermediateNaOH (basic hydrolysis)
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of the amide nitrogen, weakening the C–N bond.

Substitution Reactions at the Hydroxyl Group

The secondary hydroxyl group (-OH) in the propyl chain is susceptible to nucleophilic substitution or esterification.

Esterification

Reaction with acetyl chloride or acid anhydrides forms esters:

text
R-OH + (CH₃CO)₂O → R-O-CO-CH₃ + CH₃COOH

Example :

  • Reacting with acetic anhydride in pyridine yields the acetylated derivative, confirmed via IR (loss of -OH stretch at ~3400 cm⁻¹, new ester C=O peak at ~1740 cm⁻¹).

Sulfonation

Treatment with sulfuric acid or sulfonic acid derivatives introduces sulfonate groups:

  • Reaction with p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ produces a tosylate intermediate, enabling further substitution (e.g., SN2 reactions) .

Oxidation of the Adamantane Core

Adamantane derivatives are generally oxidation-resistant, but under strong conditions (e.g., CrO₃/H₂SO₄), bridgehead oxidation occurs:

  • Forms adamantanone derivatives, confirmed by GC-MS and NMR .

Reduction of the Carboxamide

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:

text
CONH → CH₂NH₂
  • Product: N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-methylamine (yield: ~65%).

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation with BBr₃ or HI to yield a phenolic derivative:

text
4-MeO-C₆H₄ → 4-HO-C₆H₄

Conditions :

  • BBr₃ in CH₂Cl₂, 0°C → RT, 6 h (yield: 80%) .

  • HI (57%), reflux, 12 h (yield: 75%) .

Photochemical and Thermal Stability

  • Thermal Stability : Decomposes above 250°C, forming adamantane fragments and phenolic byproducts (TGA analysis) .

  • Photoreactivity : UV exposure (λ = 254 nm) induces C–N bond cleavage in the carboxamide group, detected via HPLC .

Biological Reactivity and Metabolite Formation

In metabolic studies, the compound undergoes:

  • Phase I Metabolism : Hydroxylation at the adamantane bridgehead (CYP450 enzymes) .

  • Phase II Metabolism : Glucuronidation of the hydroxyl group, confirmed via LC-MS .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of adamantane compounds often exhibit significant antiviral , antimicrobial , and anticancer properties.

Anticancer Activity

Studies have reported that adamantane derivatives can induce apoptosis in cancer cells. For instance, compounds similar to N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and OVCAR-8 (ovarian cancer) cells. The mechanism often involves the activation of caspases, which are critical in the apoptotic pathway, leading to cell death .

Antiviral Properties

The adamantane structure is known for its antiviral activity, particularly against influenza viruses. Compounds with similar frameworks have been utilized as inhibitors of viral replication. The incorporation of specific functional groups can enhance their efficacy against resistant strains .

Pharmacological Applications

The pharmacological profile of this compound suggests potential uses in treating various diseases.

Neurological Disorders

Research indicates that adamantane derivatives may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. They can act on dopamine receptors, making them candidates for conditions such as Parkinson's disease .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of adamantane derivatives, suggesting their use in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines can be beneficial in conditions like arthritis .

Chemical Building Block

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific biological activities.

Synthesis Techniques

The synthesis of this compound involves several methods, including condensation reactions and functional group modifications. These techniques enable researchers to produce analogs with enhanced properties or reduced side effects .

Case Studies

Several studies have documented the applications and effectiveness of this compound and its derivatives:

StudyApplicationFindings
AnticancerInduced apoptosis in HepG2 cells with IC50 values indicating significant cytotoxicity
AntiviralDemonstrated efficacy against influenza virus strains
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the adamantane core could enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

The structural and functional differences between N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide and its closest analog, N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS: 71458-44-1, ), are analyzed below.

Structural and Molecular Comparisons

Property This compound N-(4-ethoxyphenyl)-1-adamantanecarboxamide
Substituent 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl 4-ethoxyphenyl
Molecular Formula C₂₂H₃₁NO₃ C₁₉H₂₅NO₂
Molecular Weight (g/mol) ~357.5 299.4
Key Functional Groups Hydroxyl, methoxy, methyl, carboxamide Ethoxy, carboxamide
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Key Observations:

Substituent Complexity : The target compound’s branched substituent introduces hydrogen-bonding capacity (via -OH) and steric hindrance (via -CH₃), which are absent in the simpler 4-ethoxyphenyl analog.

Aromatic vs. Aliphatic Moieties : The 4-methoxyphenyl group in the target compound provides aromatic π-π interactions, whereas the 4-ethoxyphenyl group in the analog lacks branching but offers increased lipophilicity due to the longer ethoxy chain.

Solubility : The hydroxyl group in the target compound likely enhances aqueous solubility compared to the ethoxy analog, which relies solely on the carboxamide for polarity.

Limitations in Available Data

No experimental data on biological activity, pharmacokinetics, or crystallographic structures (e.g., via SHELX software, ) were identified in the provided evidence. Further studies are required to validate theoretical predictions.

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, including structure-activity relationships, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane core, known for its stability and ability to enhance bioavailability. The presence of a hydroxyl group and a methoxyphenyl substituent contributes to its pharmacological profile. Its molecular formula is C19H25NOC_{19}H_{25}NO, with a molecular weight of 315.4 g/mol .

Research suggests that the biological activity of this compound may be linked to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in the body. Inhibitors of CAs are being explored for their therapeutic effects in conditions such as glaucoma and epilepsy .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar adamantane compounds exhibit antimicrobial properties against a range of pathogens, suggesting that this compound may also possess similar activity .

Antimicrobial Activity

Several studies have documented the antimicrobial potential of compounds structurally related to this compound. For instance:

  • In Vitro Studies : Compounds with similar phenolic structures have demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into adamantane derivatives has revealed their potential anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
This compound24Pseudomonas aeruginosa

Study 2: Anticancer Activity

In vitro studies on the effects of adamantane derivatives on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)45
HeLa (Cervical Cancer)50
A549 (Lung Cancer)55

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between adamantane-1-carboxylic acid and substituted aminopropylphenol derivatives. Key steps include:

  • Activation of the carboxylic acid using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in polar aprotic solvents such as dimethylformamide (DMF) .
  • Temperature control (often 0–25°C) to minimize side reactions and optimize yield .
  • Post-synthesis purification via recrystallization or column chromatography to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the adamantane core, methoxyphenyl substituents, and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding interactions in crystalline form .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility profiling in solvents like DMSO, ethanol, or acetonitrile using UV-Vis spectroscopy to determine optimal stock solutions .
  • Stability studies under varying pH (4–9) and temperature (4–37°C) via HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Synthesize derivatives with modifications to the methoxyphenyl, hydroxypropyl, or adamantane groups .
  • Compare bioactivity (e.g., IC50 values in enzyme inhibition assays) to identify critical functional groups. For example, replacing the 4-methoxyphenyl group with a nitro or dimethylamino group may alter binding affinity .
  • Use QSAR models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Impurity Analysis : Use LC-MS to detect synthetic byproducts (e.g., unreacted starting materials) that may interfere with activity .
  • Target Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to model binding poses with enzymes like cytochrome P450 or kinases .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability over 100+ ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA or FEP to estimate binding affinities .

Q. What industrial-scale techniques improve synthetic yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance reaction efficiency and reduce solvent waste compared to batch processes .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to adjust parameters dynamically .
  • Design of Experiments (DoE) : Optimize variables (e.g., reagent stoichiometry, temperature) using response surface methodology .

Q. How does the compound’s multi-target activity inform its role in drug discovery?

  • Methodological Answer :

  • Polypharmacology Profiling : Screen against panels of GPCRs, ion channels, and kinases to identify off-target effects .
  • Network Pharmacology : Construct interaction networks (e.g., STRING database) to map pathways influenced by the compound .
  • In Vivo Efficacy : Validate multi-target hypotheses in disease models (e.g., murine inflammation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.